
6-Amino-5-benzylamino-1-methyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-benzylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino and benzylamino groups at the 6th and 5th positions, respectively, and a methyl group at the 1st position of the uracil ring. Its molecular formula is C12H14N4O2, and it has a molecular weight of 246.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-benzylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with benzylamine under specific conditions to introduce the benzylamino group at the 5th position. The amino group at the 6th position can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-benzylamino-1-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and benzylamino positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, ammonia.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups depending on the reagents and conditions used .
Applications De Recherche Scientifique
6-Amino-5-benzylamino-1-methyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-Amino-5-benzylamino-1-methyluracil involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with protein function. These interactions can lead to various biological effects, such as antiviral or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1-methyluracil: Lacks the benzylamino group, making it less hydrophobic and potentially less interactive with certain biological targets.
5-Benzylamino-1-methyluracil: Lacks the amino group at the 6th position, which may affect its reactivity and binding properties.
6-Amino-5-methylaminouracil: Similar structure but with a methyl group instead of a benzyl group, altering its chemical and biological properties
Uniqueness
6-Amino-5-benzylamino-1-methyluracil is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
70404-28-3 |
|---|---|
Formule moléculaire |
C12H14N4O2 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
6-amino-5-(benzylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(13)9(11(17)15-12(16)18)14-7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) |
Clé InChI |
AVLHUERSENISNJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


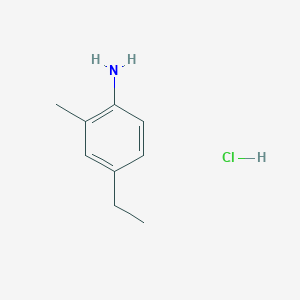


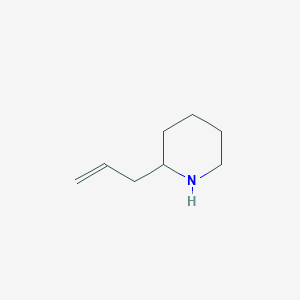
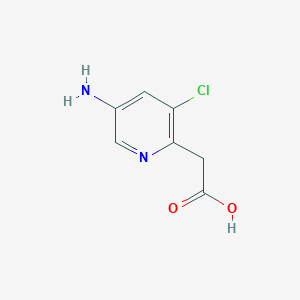
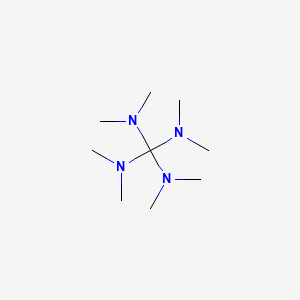
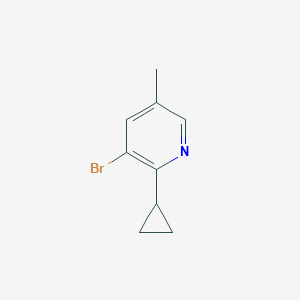
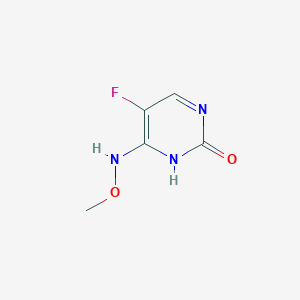
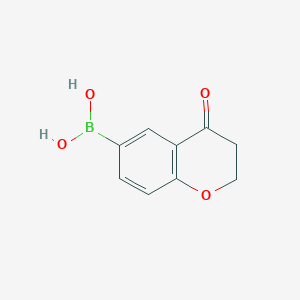

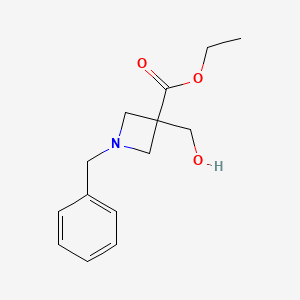
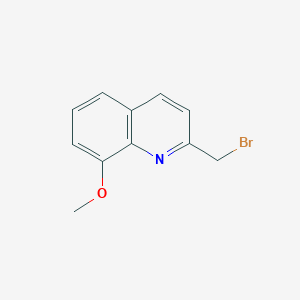
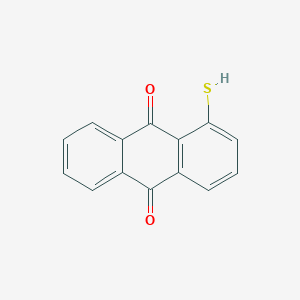
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
